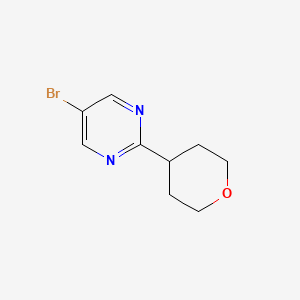

5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(oxan-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFXDMOFRNSISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357580-19-8 | |

| Record name | 5-bromo-2-(oxan-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in modern medicinal chemistry. The significance of this compound lies in its unique combination of a versatile 5-bromopyrimidine core, amenable to further elaboration via cross-coupling reactions, and a saturated tetrahydropyran (THP) moiety, often employed to enhance pharmacokinetic properties. This document is structured to guide researchers and drug development professionals through the strategic retrosynthetic analysis, detailed forward synthesis of key precursors, and the final, decisive cyclocondensation reaction. We present field-proven, step-by-step experimental protocols, supported by mechanistic insights and data visualization, to ensure both scientific integrity and practical reproducibility.

Introduction: Strategic Importance in Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA and appearing in a vast array of FDA-approved drugs. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for engaging with biological targets. The introduction of a bromine atom at the 5-position transforms the pyrimidine ring into a versatile synthetic handle. This "placeholder" allows for the strategic introduction of diverse molecular fragments through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Complementing the pyrimidine core, the tetrahydro-2H-pyran (THP) ring is a widely utilized saturated heterocycle in drug design. It is often introduced as a bioisostere for less metabolically stable or poorly soluble groups. The THP moiety can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The convergence of these two valuable scaffolds in this compound creates a high-value intermediate for the synthesis of complex, biologically active molecules. This guide details a logical and efficient synthetic route, starting from readily available commercial materials, to empower chemists in their pursuit of novel therapeutics.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical disconnection of the target molecule. The retrosynthesis of this compound is centered on the well-established principle of pyrimidine synthesis via cyclocondensation.

The primary disconnection is made across the two C-N bonds of the pyrimidine ring. This reveals two key synthons: the amidine fragment, Tetrahydro-4H-pyran-4-carboxamidine (II) , which provides the C2 and N1/N3 atoms, and a three-carbon electrophilic fragment, 2-bromomalonaldehyde (III) , which contributes the C4, C5 (with bromine), and C6 atoms.

Further disconnection of these precursors leads to simple, commercially available starting materials. Tetrahydro-4H-pyran-4-carboxamidine (II) can be logically derived from Tetrahydro-4H-pyran-4-carbonitrile (IV) via the classical Pinner reaction. The nitrile, in turn, is accessible from Tetrahydro-4H-pyran-4-one (V) . The second key precursor, 2-bromomalonaldehyde (III), is most efficiently prepared from 2-bromo-1,3-propanediol (VI) through a selective oxidation reaction.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Pathway: From Raw Materials to Final Product

The forward synthesis is executed in a convergent fashion, preparing the two key fragments separately before their final union. This approach is efficient and allows for the purification of intermediates at each stage.

physicochemical properties of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Introduction

In the landscape of modern drug discovery and development, pyrimidine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, known to exhibit a wide spectrum of biological activities.[1][2] this compound is a key intermediate and building block used in the synthesis of more complex, biologically active molecules. Its structure, featuring a brominated pyrimidine core coupled with a tetrahydropyran moiety, presents a unique combination of features that influence its behavior in both chemical reactions and biological systems.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. As a Senior Application Scientist, the goal is not merely to present data, but to contextualize it, offering insights into why these properties are critical and how they are reliably determined. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound to facilitate their research endeavors. We will delve into its structural identity, melting point, solubility, lipophilicity, and spectral characteristics, supported by field-proven experimental protocols.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. This information underpins all subsequent analysis and interpretation of its physicochemical behavior.

| Identifier | Value | Source |

| Chemical Name | This compound | ECHEMI[3] |

| CAS Number | 1357580-19-8 | ECHEMI[3] |

| Molecular Formula | C₉H₁₁BrN₂O | ECHEMI[3] |

| Molecular Weight | 243.10 g/mol | Calculated |

| SMILES String | C1CC(OCC1)C2=NC=C(Br)C=N2 |

The structure consists of a pyrimidine ring, which is electron-deficient due to the two nitrogen atoms, making positions 2, 4, and 6 susceptible to nucleophilic attack.[2] The bromine atom at the 5-position serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the tetrahydropyran group influences solubility and conformational flexibility.

Melting Point: A Criterion for Purity

The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities will depress the melting point and broaden the range.[5]

Causality and Experimental Choice

The capillary method is the most common and accessible technique for melting point determination in a research setting.[6][7] It relies on visually observing the phase transition from solid to liquid as the sample is heated at a controlled rate.[7] The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder.

-

Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6]

-

Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the solid to a depth of 2-3 mm.[5][6]

-

-

Initial Rapid Determination:

-

Place the packed capillary into the heating block of a melting point apparatus.[5]

-

Set a rapid heating rate to quickly determine an approximate melting range. This saves time and establishes the temperature at which to begin the more precise measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool significantly below the approximate melting point.

-

Prepare a new capillary with the sample.

-

Set the heating rate so the temperature rises at no more than 2°C per minute once it is within 15-20°C of the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Caption: Workflow for accurate melting point determination.

Aqueous Solubility: A Gatekeeper for Biological Activity

Aqueous solubility is a critical physicochemical parameter in drug discovery, profoundly impacting bioassay results, formulation for in vivo studies, and intestinal absorption.[8] Poor solubility can be a major hurdle, leading to misleading biological data and challenges in developing a viable drug product. For discovery compounds, a kinetic solubility of greater than 60 µg/mL is often considered a good target.[8]

Causality and Experimental Choice: Kinetic vs. Thermodynamic

Two primary types of solubility are measured: thermodynamic and kinetic.[9]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by incubating an excess of the solid compound with the solvent for an extended period (often 24-48 hours) until equilibrium is reached.[8] This method is resource-intensive and not ideal for early-stage screening.

-

Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[9][10] This method mimics the conditions of many high-throughput screening assays and is therefore highly relevant for early discovery.[10] It identifies compounds prone to precipitation under assay conditions.

Given its high-throughput nature and relevance to early research, the kinetic solubility assay using direct UV absorption is a preferred method.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Calibration Curve: Create a set of calibration standards by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water. These standards are used to correlate UV absorbance with concentration.

-

Sample Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired highest test concentration (e.g., 100 µM).

-

Incubation: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation to occur.

-

Filtration: Use a 96-well filter plate to separate any precipitated solid from the saturated solution.[10]

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance of each well using a plate reader.

-

Calculation: Determine the concentration of the compound in the filtrate by comparing its UV absorbance to the previously generated calibration curve. This concentration is the kinetic solubility.[10]

Caption: Comparison of Thermodynamic and Kinetic solubility workflows.

Lipophilicity (LogP): Predicting In Vivo Behavior

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[11][12]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ) [11]

-

Negative LogP: The compound is more hydrophilic.[11]

-

Positive LogP: The compound is more lipophilic (hydrophobic).[11]

-

LogP = 0: The compound partitions equally between the two phases.[11]

For drug candidates, LogP values are often targeted to be below 5, as per Lipinski's Rule of Five, to ensure adequate aqueous solubility and bioavailability.[13]

Causality and Experimental Choice

The "shake-flask" method is the traditional and most accurate method for LogP determination.[11] It involves directly measuring the concentration of the solute in both phases after they have been thoroughly mixed and allowed to separate. This direct measurement provides a gold-standard value, though it is more time-consuming than chromatographic methods.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation:

-

Pre-saturate n-octanol with water (or an appropriate buffer, e.g., PBS pH 7.4).

-

Pre-saturate the aqueous buffer with n-octanol. This step is crucial to ensure the volumes of the two phases do not change during the experiment.[14]

-

-

Dissolution: Dissolve a precisely weighed amount of this compound in one of the pre-saturated phases (whichever it is more soluble in).

-

Partitioning:

-

Combine known volumes of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

-

Add the dissolved compound.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the phases to fully separate for at least 24 hours.[14]

-

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification:

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV detection.[14]

-

A calibration curve must be prepared for quantification in each phase.

-

-

Calculation: Use the measured concentrations to calculate the partition coefficient (P) and then the LogP value.

Caption: Conceptual workflow for LogP determination by the shake-flask method.

Spectral Properties for Structural Verification

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound. The primary methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15] ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling, while ¹³C NMR provides information about the carbon skeleton.

Protocol: Standard NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[16]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, high-quality NMR tube.[16]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[16]

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, ensuring proper spectral width and number of scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Reporting:

-

Process the raw data (Free Induction Decay - FID) using a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Report the data according to established guidelines, listing chemical shifts (δ) in ppm, multiplicity (s, d, t, m, etc.), number of protons, and coupling constants (J) in Hz.[17]

-

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

The physicochemical properties of this compound define its potential and limitations as a molecular building block. A thorough understanding of its melting point, solubility profile, and lipophilicity is not merely academic; it is essential for designing robust synthetic routes, developing meaningful biological assays, and ultimately, for the successful progression of research projects. The protocols and theoretical frameworks presented in this guide provide researchers with a validated system for characterizing this compound and others like it, ensuring that experimental choices are driven by scientific causality and a clear understanding of the molecular properties at play.

References

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Studylib. Melting Point Determination: Lab Techniques & Purity Analysis. Available from: [Link]

-

Edisco. Melting point determination. Available from: [Link]

-

Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Wired Chemist. Determination of Melting Point. Available from: [Link]

-

Chem-space. (2022). Compound solubility measurements for early drug discovery. Available from: [Link]

-

Semantic Scholar. [Development of solubility screening methods in drug discovery]. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

-

Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available from: [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

-

SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. echemi.com [echemi.com]

- 4. mt.com [mt.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. studylib.net [studylib.net]

- 7. edisco.it [edisco.it]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. acdlabs.com [acdlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. pubsapp.acs.org [pubsapp.acs.org]

An In-Depth Technical Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. The pyrimidine core is a privileged scaffold, forming the basis of numerous marketed drugs, while the tetrahydropyran (THP) motif is frequently incorporated to enhance physicochemical properties such as solubility and metabolic stability. This document details the compound's identification, a proposed synthetic pathway based on established chemical principles, its physicochemical characteristics, and its strategic application in the design of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic choices and the compound's potential as a versatile intermediate for creating diverse chemical libraries.

Compound Identification and Structure

This compound is a substituted pyrimidine distinguished by a bromine atom at the C5 position and a tetrahydropyran ring linked at the C2 position.

-

Chemical Name: this compound

-

CAS Number: 1357580-19-8

-

Molecular Formula: C₉H₁₁BrN₂O

The structure combines two medicinally important scaffolds. The pyrimidine ring is a cornerstone of many therapeutic agents, from anticancer to antiviral drugs[1]. The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups[1]. The tetrahydropyran moiety is recognized as a valuable component in drug design for its ability to improve aqueous solubility and escape the flat, aromatic "sp²-rich" chemical space, often leading to better pharmacological profiles[2].

Physicochemical and Safety Data

While specific experimental data for this compound is not widely published, the following table summarizes key properties, with some data extrapolated from closely related analogs for guidance.

| Property | Value / Information | Source / Comment |

| Molecular Weight | 243.10 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Based on analogs like 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine which is a solid[3]. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | General property of similar organic molecules. |

| Purity | Commercially available from some suppliers with purities of 96% or higher. | [4] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for 5-bromopyrimidine and related structures, the following hazards and precautions should be considered[5][6][7]:

-

Hazards:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Proposed Synthetic Pathway

Stage 1: Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride

The conversion of a nitrile to an amidine is a foundational transformation in organic chemistry. This can be achieved via the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate ester, followed by reaction with ammonia.

Caption: Proposed workflow for the synthesis of the amidine intermediate.

Experimental Protocol (Proposed):

-

Imidate Formation: A solution of tetrahydropyran-4-carbonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is sealed and allowed to stir at room temperature for 12-18 hours. The precipitation of the imidate hydrochloride salt (Pinner salt) indicates reaction progress.

-

Ammonolysis: The solvent is removed under reduced pressure, and the resulting crude imidate salt is suspended in a fresh solution of anhydrous ethanol. The suspension is cooled to 0°C and saturated with ammonia gas, or a solution of ammonia in ethanol is added. The mixture is stirred at room temperature in a sealed vessel for 24 hours.

-

Isolation: The reaction mixture is concentrated in vacuo. The resulting solid is triturated with diethyl ether to remove non-polar impurities and then collected by filtration to yield tetrahydropyran-4-carboxamidine hydrochloride.

Causality: The Pinner reaction is a classic and reliable method for converting nitriles to amidines without requiring harsh reagents. The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile and the intermediate imidate back to the corresponding amide or carboxylic acid.

Stage 2: One-Pot Cyclization to form this compound

This stage is based on a patented one-step method for producing 5-bromo-2-substituted pyrimidines[8]. It involves the acid-catalyzed condensation of an amidine with 2-bromomalonaldehyde.

Caption: Proposed one-pot condensation to form the final product.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, 2-bromomalonaldehyde (1.0 equivalent) is dissolved in a protic acid solvent, such as glacial acetic acid.

-

Condensation: Tetrahydropyran-4-carboxamidine hydrochloride (1.0-1.2 equivalents) is added to the solution. The mixture is heated to 80-100°C and stirred for 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water. The aqueous solution is neutralized with a base (e.g., saturated sodium bicarbonate solution) until pH 7-8 is reached. The resulting mixture is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude residue is purified by column chromatography on silica gel to afford the final product, this compound.

Causality: This reaction is a classic pyrimidine synthesis involving the condensation of a three-carbon dielectrophile (2-bromomalonaldehyde) with a N-C-N nucleophile (the amidine)[3]. The acidic solvent protonates the carbonyls of the malonaldehyde, activating them for nucleophilic attack by the amidine nitrogens, driving the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but serves as a highly valuable and versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the strategic combination of its structural features.

The Pyrimidine Core as a Privileged Scaffold

The pyrimidine ring is a bioisostere for benzene and other aromatic systems and is a key component in a multitude of FDA-approved drugs[1]. Its nitrogen atoms can act as hydrogen bond acceptors, which is critical for binding to biological targets like protein kinases. The presence of the pyrimidine scaffold is a well-established strategy in the development of inhibitors for various enzyme families.

The Tetrahydropyran (THP) Moiety for Property Modulation

Modern drug discovery programs often seek to develop molecules with three-dimensional character to improve selectivity and physicochemical properties. The non-planar, saturated THP ring serves this purpose effectively[2]. It can enhance aqueous solubility, reduce metabolic liability, and provide conformational rigidity, which can be advantageous for target binding.

The C5-Bromo Group as a Synthetic Handle

The bromine atom at the 5-position is the key reactive site for molecular elaboration. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

Heck Coupling: To form C-C double bonds with alkenes.

The ability to perform these transformations allows chemists to rapidly generate libraries of diverse analogs, which is essential for structure-activity relationship (SAR) studies in a drug discovery campaign. For instance, a patent on novel PDE4 inhibitors describes the synthesis of related 2,5-disubstituted pyrimidines, highlighting the industrial relevance of this structural motif[9].

Conclusion

This compound represents a strategically designed building block for modern medicinal chemistry. It combines the biologically relevant pyrimidine core with the property-enhancing tetrahydropyran moiety and a versatile synthetic handle in the form of a C5-bromine atom. While detailed experimental data on the compound itself remains sparse, its synthesis is highly feasible through established chemical reactions. Its true value lies in its potential as a starting material for the efficient, modular synthesis of novel and diverse small molecules targeting a wide range of diseases. This guide provides the foundational knowledge for researchers and drug development professionals to leverage this potent intermediate in their discovery programs.

References

- MSDS of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. (2011). Chemos GmbH & Co. KG.

- Google Patents. WO2016008590A1 - Novel 2,5-substituted pyrimidines as pde4 inhibitors.

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. United States Patent (19) - Process for the preparation of 5-bromopyrimidine.

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine.

- Singh, P., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.

- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry.

- CymitQuimica. (2024). Safety Data Sheet: 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

ATB (Automated Topology Builder). 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. Available from: [Link]

- A2B Chem. 5-Bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyrimidine, 96% Purity.

- Kumar, A., et al. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. Archiv der Pharmazie - Chemistry in Life Sciences, 342(10), 604-612.

- Adejayan, O. S., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Research and Review in Science.

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. Available from: [Link]

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6299.

- Gore, P. M., & Rajput, P. R. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.

- Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

- Debnath, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry, 2(4), 921-933.

- Al-Ostoot, F. H., et al. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. Journal of Applied Pharmaceutical Science, 11(1), 169-178.

- Debnath, P. (2020). Synthesis of Amidines and its application to heterocycles synthesis.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.dk [fishersci.dk]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 9. WO2016008590A1 - Novel 2,5-substituted pyrimidines as pde4 inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Spectral Characterization of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. In the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and fundamental principles of spectroscopic interpretation. Furthermore, this guide outlines detailed experimental protocols for acquiring high-quality NMR and MS data, ensuring a self-validating system for researchers in organic synthesis and drug development.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules. The pyrimidine ring is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The presence of a bromine atom at the 5-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the tetrahydropyran moiety can influence the compound's solubility, metabolic stability, and binding interactions.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. NMR and MS are indispensable analytical techniques for these purposes. This guide offers a detailed roadmap for the acquisition and interpretation of this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound and provide a robust protocol for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the tetrahydropyran ring. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the bromine substituent.

// Molecule structure N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.2,0.5!", color="#202124", fontcolor="#FFFFFF"]; N3 [label="N", pos="-1.2,-0.5!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.2,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.2,0.5!", color="#202124", fontcolor="#FFFFFF"]; Br [label="Br", pos="2.4,-0.8!", color="#EA4335", fontcolor="#FFFFFF"]; C7 [label="C", pos="-2.4,0.8!", color="#202124", fontcolor="#FFFFFF"]; H_C7 [label="H", pos="-2.4,1.5!", color="#34A853", fontcolor="#FFFFFF"]; C8_12 [label="CH2", pos="-3.6,0.2!", color="#202124", fontcolor="#FFFFFF"]; C9_11 [label="CH2", pos="-3.6,-1.2!", color="#202124", fontcolor="#FFFFFF"]; O10 [label="O", pos="-4.8,-0.5!", color="#EA4335", fontcolor="#FFFFFF"]; H6 [label="H", pos="2.1,0.8!", color="#34A853", fontcolor="#FFFFFF"]; H4 [label="H", pos="0,-1.7!", color="#34A853", fontcolor="#FFFFFF"];

// Edges for bonds N1 -- C2 [style=solid]; C2 -- N3 [style=solid]; N3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- N1 [style=solid]; C5 -- Br [style=solid]; C2 -- C7 [style=solid]; C7 -- C8_12 [style=solid]; C8_12 -- O10 [style=solid]; O10 -- C9_11 [style=solid]; C9_11 -- C7 [style=solid]; C6 -- H6 [style=solid]; C4 -- H4 [style=solid]; C7 -- H_C7 [style=solid];

// Labels for proton assignments label_H6 [label="H-6", pos="2.5,1.2!", fontcolor="#34A853"]; label_H4 [label="H-4", pos="0,-2.1!", fontcolor="#34A853"]; label_H_C7 [label="H-a", pos="-2,1.8!", fontcolor="#34A853"]; label_H_C8_12_ax [label="H-b (ax)", pos="-3.9,0.7!", fontcolor="#34A853"]; label_H_C8_12_eq [label="H-b (eq)", pos="-3.2,-0.2!", fontcolor="#34A853"]; label_H_C9_11_ax [label="H-c (ax)", pos="-3.9,-1.7!", fontcolor="#34A853"]; label_H_C9_11_eq [label="H-c (eq)", pos="-3.2,-0.8!", fontcolor="#34A853"]; }

Figure 1. Structure of this compound with proton assignments.| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-6 | ~8.8 | Singlet | 2H |

| H-b (eq), H-c (eq) | ~4.1 | Doublet of Doublets | 2H |

| H-c (ax), H-b (ax) | ~3.6 | Triplet of Doublets | 2H |

| H-a | ~3.3 | Multiplet | 1H |

| H-d (eq), H-e (eq) | ~2.1 | Multiplet | 2H |

| H-d (ax), H-e (ax) | ~1.9 | Multiplet | 2H |

Note: The chemical shifts of the pyrimidine protons are anticipated to be in the downfield region due to the deshielding effect of the two nitrogen atoms. The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to axial and equatorial relationships.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to be significantly downfield due to the influence of the electronegative nitrogen atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~168 |

| C-4, C-6 | ~158 |

| C-5 | ~115 |

| C-b, C-c | ~68 |

| C-a | ~40 |

| C-d, C-e | ~32 |

Note: The carbon directly attached to the two nitrogen atoms (C-2) will be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system for acquiring high-quality NMR data.

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label="Data Acquisition"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_proc" { label="Data Processing"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

transfer -> instrument [lhead="cluster_acq", ltail="cluster_prep", minlen=2]; C13_acq -> ft [lhead="cluster_proc", ltail="cluster_acq", minlen=2]; }

Figure 2. A generalized workflow for NMR sample preparation, data acquisition, and processing.-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans should be adjusted for optimal signal-to-noise (typically 16-64).

-

Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

-

A higher number of scans (1024-4096 or more) is required due to the low natural abundance of ¹³C.[2]

-

Chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural information.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Assignment | Notes |

| 243/245 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 158/160 | [M - C₅H₉O]⁺ | Loss of the tetrahydropyran moiety. |

| 85 | [C₅H₉O]⁺ | Tetrahydropyran fragment. |

Proposed Fragmentation Pathway

The fragmentation pattern will likely involve the cleavage of the bond between the pyrimidine and tetrahydropyran rings.

// Nodes molecular_ion [label="[M]⁺\nm/z 243/245", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyrimidine_fragment [label="[C₄H₂BrN₂]⁺\nm/z 158/160", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thp_fragment [label="[C₅H₉O]⁺\nm/z 85", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges molecular_ion -> pyrimidine_fragment [label="- C₅H₉O"]; molecular_ion -> thp_fragment [label="- C₄H₂BrN₂"]; }

Figure 3. A simplified proposed fragmentation pathway for this compound.Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

-

The electron ionization source is commonly operated at 70 eV.[3]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Conclusion

This technical guide provides a comprehensive framework for the spectral characterization of this compound. The predicted ¹H and ¹³C NMR and mass spectral data, in conjunction with the detailed experimental protocols, offer a robust system for the structural verification and quality control of this important synthetic intermediate. Adherence to these guidelines will ensure the generation of high-quality, reliable data, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

IOSR Journal. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a first-principles guide for researchers. It combines theoretical considerations with actionable experimental protocols, enabling scientists to systematically characterize the solubility profile of this and similar pyrimidine derivatives in a range of pharmaceutically relevant organic solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold frequently utilized in the development of novel therapeutics due to its diverse biological activities.[1] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding the solubility of an API in various organic solvents is paramount for several key stages of drug development:

-

Reaction Chemistry and Purification: Selecting appropriate solvents is crucial for reaction efficiency, impurity profiling, and developing scalable crystallization processes for purification.[2]

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental for creating stable and effective dosage forms, from oral solutions to injectables.

-

Preclinical and Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo studies hinges on knowing the compound's solubility limits.[3]

This guide provides the necessary theoretical foundation and practical methodologies to empower researchers to thoroughly investigate the solubility of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the interplay between the solute (this compound) and various solvents.

2.1. Physicochemical Properties of this compound

An analysis of the compound's structure reveals key features that will govern its solubility:

-

Pyrimidine Core: A π-deficient aromatic heterocycle containing two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding.[1]

-

Bromo Substituent: The electronegative bromine atom can influence the electron distribution of the pyrimidine ring.

-

Tetrahydropyran Moiety: This saturated ether ring adds a degree of non-polar character and potential hydrogen bond acceptor sites (the oxygen atom).

Based on this structure, the compound is expected to exhibit moderate polarity. Its solubility will be favored in solvents that can engage in hydrogen bonding and have a similar polarity profile.

2.2. Solvent Properties and their Influence

The choice of solvent is a critical factor in determining solubility.[4] Key solvent parameters to consider include:

-

Polarity: Solvents can be broadly classified as polar (protic and aprotic) and non-polar. Polar solvents will more effectively solvate polar solutes.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of compounds with complementary functionalities.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and solvate polar molecules.

A systematic approach to solvent selection involves screening a range of solvents with varying properties, as detailed in the experimental section.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement.[5] The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a saturated solution with visible undissolved solid.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 1 mL).

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve prepared with known concentrations of the compound.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | [Experimental Value] |

| Ethanol | Polar Protic | 24.5 | [Experimental Value] |

| Isopropanol | Polar Protic | 19.9 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Value] |

| Dichloromethane | Non-polar | 9.1 | [Experimental Value] |

| Toluene | Non-polar | 2.4 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Experimental Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of the compound. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process. Conversely, poor solubility in non-polar solvents like toluene would indicate the compound's polar nature. High solubility in aprotic polar solvents like DMF and DMSO is also common for many pharmaceutical compounds.[6]

Advanced Considerations and Troubleshooting

5.1. Mixed Solvent Systems

If the solubility in a single solvent is not adequate, mixed solvent systems can be explored.[4] A common approach is to use a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" in which it is poorly soluble. The two solvents must be miscible.

5.2. Temperature Effects

The solubility of most solids increases with temperature.[4] Therefore, determining the solubility at different temperatures can be crucial for developing crystallization processes.

5.3. Crystallization and Polymorphism

The choice of solvent can influence the crystal form (polymorph) of the compound, which can, in turn, affect its solubility and bioavailability.[7] It is advisable to characterize the solid phase after the solubility experiment (e.g., by PXRD) to ensure that no polymorphic transformation has occurred.

Conclusion

References

-

Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.

-

ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-

Benchchem. Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.

-

Guidechem. 5-Bromopyrimidine 4595-59-9 wiki.

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.

-

ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

-

R Discovery. Prediction of Solubility of Drugs and Other Compounds in Organic Solvents.

-

CymitQuimica. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine.

-

Chemistry LibreTexts. 3.3: Choice of Solvent.

-

Unipd. Predicting drug solubility in organic solvents mixtures.

-

BLDpharm. 1468448-55-6|5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine.

-

LabNetwork. 5-Bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyrimidine, 96% Purity, C9H11BrN2O2, 100 mg.

-

SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

-

PubChemLite. 5-bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyridine.

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents.

-

Santa Cruz Biotechnology. 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine.

-

Sigma-Aldrich. 5-Bromo-2-(isopropylamino)pyrimidine 77476-95-0.

Sources

The Pyrimidine Scaffold: A Journey from Foundational Discovery to Targeted Therapeutics

Abstract

The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine derivatives, tracing their evolution from early laboratory syntheses to their indispensable role in modern drug development. We will delve into the seminal discoveries that unveiled their biological significance and examine the synthetic strategies that have enabled the creation of life-saving medicines. This guide will provide detailed experimental protocols for the synthesis of key pyrimidine-based drugs and for assessing their biological activity, offering a practical resource for researchers, scientists, and drug development professionals.

The Genesis of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidine begins in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry and biochemistry.

-

Early Isolations and the Naming of a Scaffold: The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who produced it by oxidizing uric acid with nitric acid.[1] However, the systematic study of this class of compounds began in earnest in the 1880s. The parent compound, pyrimidine, was first synthesized in 1900 by Siegmund Gabriel and James Colman.[2] The name "pyrimidin" was coined in 1885 by Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2]

-

Unveiling the Building Blocks of Heredity: The profound biological importance of pyrimidines was unveiled with the isolation of the nucleobases. Uracil, cytosine, and thymine, the pyrimidine components of nucleic acids, were identified in the late 19th and early 20th centuries, laying the groundwork for understanding the chemical basis of genetics.[1] This pivotal discovery set the stage for the explosion of research into the roles of pyrimidines in biological systems.

The Biological Imperative: Pyrimidines in the Machinery of Life

Pyrimidine derivatives are not merely structural components; they are active participants in a vast array of biological processes.

-

The Genetic Alphabet: The most fundamental role of pyrimidines is as the informational units of the genetic code. Cytosine (C) and thymine (T) in DNA, and cytosine (C) and uracil (U) in RNA, form specific hydrogen-bonded pairs with purine bases, a principle that underpins the double helix structure of DNA and the mechanisms of replication and transcription.[1]

-

Metabolic and Coenzymatic Functions: Beyond their role in nucleic acids, pyrimidine derivatives are essential components of various coenzymes and are involved in crucial metabolic pathways.[1] Thiamine (Vitamin B1), for instance, contains a pyrimidine ring and is vital for carbohydrate metabolism. The de novo biosynthesis of pyrimidines is a fundamental cellular process, creating the necessary building blocks for nucleic acid synthesis.[3][4]

Pyrimidines in the Pharmaceutical Arena: A Scaffold for Innovation

The structural versatility and inherent biological relevance of the pyrimidine ring have made it a privileged scaffold in drug discovery.[5][6][7] The ability of pyrimidine derivatives to interact with a wide range of biological targets has led to the development of numerous life-saving drugs.[5][6][7]

5-Fluorouracil: A Paradigm of Antimetabolite Chemotherapy

The synthesis of 5-Fluorouracil (5-FU) in the 1950s marked a watershed moment in cancer treatment. This pyrimidine analog acts as an antimetabolite, potently inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[8] This targeted inhibition leads to the death of rapidly proliferating cancer cells.

The following is a representative laboratory-scale synthesis of 5-Fluorouracil.

Part A: Synthesis of Uracil from Malic Acid and Urea [4]

-

Reaction Setup: In a fume hood, cautiously add 100 g of fuming sulfuric acid (oleum) to a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Addition of Reactants: While stirring, slowly add a mixture of 50 g of malic acid and 25 g of urea to the fuming sulfuric acid. The addition should be done in small portions to control the exothermic reaction.

-

Heating and Reaction: Heat the reaction mixture to 80-90°C for 2 hours. The mixture will become a thick, dark-colored slurry.

-

Work-up and Isolation: Carefully pour the hot reaction mixture onto 200 g of crushed ice in a large beaker. A precipitate will form. Allow the mixture to cool to room temperature, then filter the crude uracil using a Büchner funnel.

-

Purification: Wash the crude product with cold water and then with ethanol. Recrystallize the solid from hot water to obtain pure uracil. Dry the crystals in a vacuum oven.

Part B: Fluorination of Uracil to 5-Fluorouracil [9][10]

-

Reaction Setup: In a well-ventilated fume hood, suspend 10 g of dry uracil in 100 mL of glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).

-

Fluorination: Cool the suspension in an ice bath. Slowly bubble a mixture of 10% fluorine gas in nitrogen through the stirred suspension. The reaction is highly exothermic and should be carefully monitored.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the uracil spot on TLC), stop the fluorine flow and purge the system with nitrogen. Evaporate the acetic acid under reduced pressure.

-

Purification: The crude 5-fluorouracil is then purified by recrystallization from water or an ethanol/water mixture. The final product should be a white crystalline solid.

Caption: Workflow for the synthesis of 5-Fluorouracil.

This protocol outlines a method to assess the inhibitory effect of 5-FU on thymidylate synthase (TS) activity in cancer cell extracts.

-

Cell Culture and Treatment: Culture a cancer cell line (e.g., HCT116) in appropriate media. Treat the cells with varying concentrations of 5-FU for a specified time (e.g., 24 hours). A vehicle-treated control group should be included.

-

Preparation of Cell Lysates: Harvest the cells and prepare whole-cell extracts by sonication or lysis buffer.

-

TS Activity Assay: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

-

Prepare a reaction mixture containing the cell extract, dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

-

Initiate the reaction by adding the substrate mixture.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and analyze the formation of dTMP using a suitable method, such as high-performance liquid chromatography (HPLC) or a mass spectrometry-based assay.[11]

-

-

Data Analysis: Calculate the percentage of TS inhibition for each 5-FU concentration compared to the untreated control. Determine the IC50 value, which is the concentration of 5-FU that causes 50% inhibition of TS activity.

Imatinib: The Dawn of Targeted Cancer Therapy

Imatinib (Gleevec®) revolutionized the treatment of chronic myeloid leukemia (CML). This 2-phenylaminopyrimidine derivative is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein that drives CML.[12][13]

The synthesis of Imatinib is a multi-step process. The following is a representative synthetic route.[2][6][7]

-

Synthesis of the Pyrimidine Core: The synthesis typically begins with the construction of the substituted pyrimidine ring. This can be achieved through various condensation reactions. For example, reacting 3-(dimethylamino)-1-(3-pyridyl)propen-1-one with N-(5-amino-2-methylphenyl)guanidine.

-

Coupling Reaction: The key step involves a C-N coupling reaction between the pyrimidine core and a side chain. For instance, the reaction of N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine with 4-(4-methylpiperazin-1-ylmethyl)benzamide.[2]

-

Purification: The final product is purified by column chromatography and/or recrystallization to yield Imatinib.

Caption: A simplified representation of a key step in Imatinib synthesis.

Imatinib functions by binding to the ATP-binding pocket of the Bcr-Abl kinase, thereby preventing the phosphorylation of its downstream substrates. This blocks the signaling cascade that leads to uncontrolled cell proliferation and survival in CML cells.[14][15][16]

Caption: Imatinib inhibits the Bcr-Abl signaling pathway in CML.

This protocol describes a method to measure the inhibitory activity of Imatinib on Bcr-Abl kinase.

-

Source of Kinase: Use either recombinant Bcr-Abl kinase or cell lysates from a Bcr-Abl positive cell line (e.g., K562).

-

Kinase Reaction:

-

In a microplate, combine the kinase source with a specific peptide substrate for Bcr-Abl and ATP.

-

Add varying concentrations of Imatinib to different wells. Include a no-inhibitor control.

-

Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

-

Detection of Phosphorylation:

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

An antibody that specifically recognizes the phosphorylated substrate (e.g., in an ELISA format).

-

Radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

-

-

Data Analysis: Determine the percentage of kinase inhibition for each Imatinib concentration and calculate the IC50 value.

The Future of Pyrimidine Research: An Ever-Expanding Frontier

The journey of pyrimidine research is far from over. The development of resistance to existing drugs necessitates the continuous exploration of novel pyrimidine derivatives with improved efficacy and different mechanisms of action.[5] The pyrimidine scaffold will undoubtedly continue to be a source of inspiration for medicinal chemists, leading to the discovery of new therapies for a wide range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.[1][12]

References

- Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1303, 137535.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design, 100(6), 818-842.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules, 28(15), 5789.

- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(3), 977.

- Method for producing 5-fluorouracil. (1972).

- Altered intracellular signaling by imatinib increases the anti-cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells. (2018). Cancer Science, 109(3), 779-788.

- Uracil. (2023). Scribd.

- Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB.

- 5-Fluorouracil synthesis. (n.d.). ChemicalBook.

- Signal transduction pathway of the BCR-ABL fusion gene and Imatinib action. (2017).

- Mode of action of imatinib. (2005).

- Imatinib in Chronic Myeloid Leukemia: an Overview. (2011). Recent Patents on Anti-Cancer Drug Discovery, 6(2), 143-150.

- Synthesis method of 5-fluorouracil drug intermediate. (2013).

- Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. (2014). Der Pharma Chemica, 6(5), 346-354.

- Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2007). Analytical Biochemistry, 360(1), 17-24.

- Pyrimidine Biosynthesis. (n.d.). CD Biosynsis.

- Uracil. (n.d.). Wikipedia.

- Uses and Prepar

- Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. (2022). ACS Omega, 7(7), 6061-6071.

- New Synthesis of Uracil and 2-Thiouracil. (1984).

- A Facile Total Synthesis of Imatinib Base and Its Analogues. (2013). Organic Process Research & Development, 17(11), 1395-1400.

- Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology. (2009). The Journal of Molecular Diagnostics, 11(2), 95-102.

- Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil. (1994). Journal of Clinical Oncology, 12(10), 2035-2041.

- Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?. (2008). Cancer Journal, 14(3), 174-180.

- Novel mass spectrometry-based assay for thymidylate synthase activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 245, 116089.

- Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. (1994). Johns Hopkins University.

- Evaluation of Imatinib Concentrations in Samples Submitted for BCR-ABL1 Testing—Evidence to Support Therapeutic Drug Monitoring for Dose Optimization?. (2019).

- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood, 110(10), 3704-3713.

- Validating Target Engagement of BCR-ABL Kinase Inhibitors: A Compar

Sources

- 1. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 4. Uracil - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 10. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. ClinPGx [clinpgx.org]

- 13. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Pharmacological Potential of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine: An In-Depth Mechanistic Guide

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its versatile structure allows for substitutions at multiple positions, leading to a rich diversity of pharmacological activities.[1] This guide delves into the potential mechanisms of action of a specific derivative, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. While direct studies on this molecule are not extensively documented in publicly available literature, by examining the activities of structurally related pyrimidine-based compounds, we can infer and propose probable biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical scaffold.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is an aromatic heterocycle that is fundamental to numerous biological processes. Its derivatives have been successfully developed into drugs with a wide range of applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory therapies.[1][3][4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The specific substitutions on the pyrimidine core dictate its interaction with biological targets.

Potential Mechanisms of Action and Therapeutic Targets

Based on the established pharmacology of pyrimidine derivatives, this compound could potentially exert its effects through one or more of the following mechanisms:

Inhibition of Protein Kinases

A significant number of pyrimidine-containing compounds function as protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

Polo-like Kinase 4 (PLK4) Inhibition: Novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4, a key regulator of centriole duplication.[5] Inhibition of PLK4 can lead to mitotic errors and apoptosis in cancer cells. The aminopyrimidine core of these inhibitors forms critical hydrogen bonds within the kinase hinge region.[5] It is plausible that the pyrimidine core of this compound could similarly target the ATP-binding site of PLK4 or other related kinases.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: Pyrrolo[3,2-d]pyrimidine derivatives have been shown to be potent inhibitors of VEGFR2, a key mediator of angiogenesis.[6] These compounds bind to the inactive conformation of the kinase, highlighting a "type-II" inhibition mechanism.[6] The bromination at the 5-position of the pyrimidine ring could influence the electronic properties and binding affinity for such kinase targets.

-

Dual BRD4/PLK1 Inhibition: Certain aminopyrimidine-2,4-diones have demonstrated dual inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), leading to synergistic antitumor effects.[7] This dual-target approach is a promising strategy in cancer therapy.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Workflow for assessing microtubule depolymerization.

Modulation of Pyrimidine Metabolism

As a pyrimidine derivative, the compound could interfere with the de novo pyrimidine biosynthesis pathway, which is often upregulated in proliferating cancer cells to meet the high demand for nucleotides. [8][9]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. [9]Its inhibition leads to a depletion of pyrimidine nucleotides, which in turn can cause nucleolar stress and inhibit rRNA transcription. [9]The pyrimidine core of the title compound could potentially act as a competitive inhibitor of DHODH.

De Novo Pyrimidine Synthesis Pathway

Caption: Potential inhibition of the de novo pyrimidine synthesis pathway.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents. [4]

-